
SSTR5 antagonist 2 chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SSTR5 antagonist 2

Cat. No.: B3181787 Get Quote

An In-Depth Technical Guide to SSTR5
Antagonist 2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and experimental protocols related to SSTR5 antagonist 2, a potent and selective antagonist

of the somatostatin receptor subtype 5. All quantitative data is presented in structured tables,

and key methodologies are detailed to facilitate replication and further research.

Core Chemical and Physical Properties
SSTR5 antagonist 2, also referred to as compound 10 in seminal literature, is a small

molecule inhibitor with potential therapeutic applications in type 2 diabetes.[1][2] Its activity is

rooted in its ability to selectively block the action of somatostatin at the SSTR5 receptor.

Chemical Structure
The chemical structure of SSTR5 antagonist 2 is provided below in a 2D representation.
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Caption: 2D Chemical Structure of SSTR5 Antagonist 2.

Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of SSTR5 antagonist
2 is presented in the table below. The data highlights its oral bioavailability and moderate

solubility.[3] The hydrochloride salt form is often used to improve water solubility and stability.[2]

[4]
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Property Value Reference(s)

IUPAC Name

4-((8-(4-(4-fluorophenyl)-2,3-

diethoxybenzyl)-2-oxo-1-oxa-8-

azaspiro[4.5]decan-3-

yl)methyl)benzoic acid

Molecular Formula C₃₂H₃₅FN₂O₅

Molecular Weight 546.63 g/mol

CAS Number 1254730-81-8

SMILES

FC(C=C1)=CC=C1C2=C(OCC

)C=C(CN3CCC4(CN(C5=CC=

C(C(O)=O)C=C5)C(C4)=O)CC

3)C=C2OCC

Solubility (Aqueous) 0.3 mg/mL (neutral)

Solubility (Formulation) 5.3 mg/mL (10% Tween)

Oral Bioavailability (F%)
40-72% (in rat, dog, and

rhesus)

Biological Activity and Selectivity
SSTR5 antagonist 2 is characterized by its high potency and selectivity for the human

somatostatin receptor subtype 5 (hSSTR5). Its antagonist activity has been demonstrated in

both binding and functional assays.

Potency and Selectivity Data
The following table summarizes the in vitro biological activity of SSTR5 antagonist 2. The data

underscores its high affinity for hSSTR5 and significant selectivity over other SSTR subtypes

and the hERG channel.
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Assay Type Target IC₅₀ Value Reference(s)

Competitive Binding

Assay
hSSTR5 1.2 nM

cAMP Functional

Antagonist Assay
hSSTR5 1.1 nM

Competitive Binding

Assay
hSSTR1-4 > 10 µM

hERG (MK-499)

Binding Assay
hERG 45 µM

Mechanism of Action and Signaling Pathway
SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand

somatostatin, initiates an inhibitory signaling cascade. SSTR5 antagonist 2 exerts its effect by

blocking this pathway.

SSTR5 Signaling Pathway
The activation of SSTR5 by somatostatin leads to the coupling of the receptor to an inhibitory

G-protein (Gαi). This interaction inhibits the enzyme adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream

cellular processes, including hormone secretion. SSTR5 antagonist 2 prevents this cascade

by occupying the ligand-binding site on the receptor without initiating the conformational

change required for G-protein activation.
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Caption: SSTR5 signaling pathway and the mechanism of action of SSTR5 Antagonist 2.

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of SSTR5 antagonist 2 are

crucial for reproducible research. The following sections outline the key experimental

procedures.

Synthesis of SSTR5 Antagonist 2
The synthesis of SSTR5 antagonist 2 involves a multi-step process. A generalized workflow is

depicted below. For a detailed, step-by-step synthetic protocol, including reagent quantities and

reaction conditions, please refer to the supplementary information of Liu et al., ACS Med Chem

Lett. 2018, 9(11), 1082-1087.

Starting Materials Buchwald-Hartwig
Coupling

Intermediate 14
(see publication for details) Boc Deprotection Alkylation Ester Hydrolysis SSTR5 Antagonist 2

(Compound 10)
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Caption: Generalized synthetic workflow for SSTR5 Antagonist 2.

SSTR5 Competitive Binding Assay
This protocol measures the ability of a test compound to displace a radiolabeled ligand from

the SSTR5 receptor.

Materials:

Cell membranes from CHO-K1 cells stably expressing human SSTR5.

Radioligand: [¹²⁵I]-SST-28.

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl.

Test compound (SSTR5 antagonist 2) at various concentrations.
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Non-specific binding control: Unlabeled somatostatin-28 (1 µM).

96-well filter plates (e.g., Millipore Multiscreen).

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well plate, combine the cell membranes (20-40 µg protein/well), [¹²⁵I]-SST-28 (at a

concentration near its Kd), and either assay buffer (for total binding), unlabeled somatostatin-

28 (for non-specific binding), or the test compound.

Incubate the plate at 30°C for 60 minutes.

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Allow the filters to dry, then add scintillation cocktail to each well.

Quantify the bound radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value by non-linear regression analysis of the competitive binding data.

SSTR5 Functional cAMP Antagonist Assay
This assay determines the ability of a test compound to block the somatostatin-induced

inhibition of cAMP production.

Materials:

CHO-K1 cells stably expressing human SSTR5.

Cell culture medium (e.g., Ham's F-12 with 10% FBS).
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Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA.

Forskolin (adenylyl cyclase activator).

Somatostatin-28 (SST-28).

Test compound (SSTR5 antagonist 2) at various concentrations.

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

384-well assay plates.

Procedure:

Seed the CHO-K1-hSSTR5 cells into 384-well plates and culture overnight.

On the day of the assay, replace the culture medium with stimulation buffer.

Add the test compound at various concentrations to the wells and incubate for 15 minutes at

room temperature.

Add a fixed concentration of SST-28 (typically at its EC₈₀) to all wells except the basal

control.

Immediately add forskolin to all wells to stimulate cAMP production.

Incubate the plate at room temperature for 30 minutes.

Lyse the cells and measure the intracellular cAMP concentration according to the

instructions of the chosen cAMP detection kit.

Calculate the percent inhibition of the SST-28 response at each concentration of the test

compound.

Determine the IC₅₀ value by non-linear regression analysis.
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Caption: Workflow for the SSTR5 functional cAMP antagonist assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3181787#sstr5-antagonist-2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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